4-(5-Chloro-2-nitrophenyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Chloro-2-nitrophenyl)butan-2-ol is an organic compound with the molecular formula C10H12ClNO3 It is characterized by the presence of a chloro-nitrophenyl group attached to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-2-nitrophenyl)butan-2-ol typically involves the nitration of 5-chloro-2-nitrobenzene followed by a series of reduction and substitution reactions. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-2-nitrophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of 4-(5-Chloro-2-nitrophenyl)butan-2-one.
Reduction: Formation of 4-(5-Chloro-2-aminophenyl)butan-2-ol.
Substitution: Formation of 4-(5-Methoxy-2-nitrophenyl)butan-2-ol or 4-(5-Cyano-2-nitrophenyl)butan-2-ol.
Scientific Research Applications
4-(5-Chloro-2-nitrophenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2-nitrophenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The chloro group may also play a role in modulating the compound’s activity by influencing its binding affinity to target sites.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-2-nitrophenyl)butan-2-ol
- 4-(5-Fluoro-2-nitrophenyl)butan-2-ol
- 4-(5-Methoxy-2-nitrophenyl)butan-2-ol
Uniqueness
4-(5-Chloro-2-nitrophenyl)butan-2-ol is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties compared to its analogs. The chloro group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12ClNO3 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
4-(5-chloro-2-nitrophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12ClNO3/c1-7(13)2-3-8-6-9(11)4-5-10(8)12(14)15/h4-7,13H,2-3H2,1H3 |
InChI Key |
FKVQHFSQUNJKAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=C(C=CC(=C1)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.